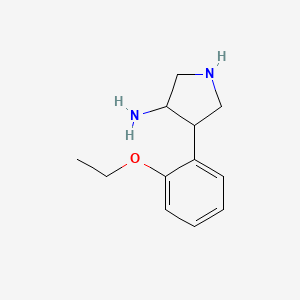

4-(2-Ethoxyphenyl)pyrrolidin-3-amine

Description

4-(2-Ethoxyphenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 2-ethoxyphenyl substituent at position 4 and an amine group at position 3 of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied due to their conformational flexibility, which enables interactions with biological targets such as receptors and enzymes.

Properties

IUPAC Name |

4-(2-ethoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-9(12)10-7-14-8-11(10)13/h3-6,10-11,14H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGKTTPGTUEUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Cyclization

One effective approach involves the condensation of substituted pyridine derivatives with aldehydes, followed by reductive amination and cyclization to form the pyrrolidine core.

For example, a method reported for related compounds involves mixing substituted pyridin-2-amines with substituted pyridine-2-carbaldehydes in methanol, catalyzed by p-toluenesulfonic acid (TosOH) and an isocyanide reagent, under heating at 70 °C for 12 hours. The product is then isolated by extraction and purified via silica gel chromatography.

This approach can be adapted for this compound by using 2-ethoxybenzaldehyde as the aldehyde component to introduce the 2-ethoxyphenyl substituent at the 4-position.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, are often employed to install aryl groups onto heterocyclic scaffolds.

In a reported method, aryl halides (e.g., 1-bromo-3-fluorobenzene) are reacted with pyrrolidine derivatives in the presence of Pd2(dba)3, XantPhos ligand, and tert-butoxide base in toluene at 110 °C under nitrogen atmosphere, yielding arylated pyrrolidine products after purification.

For this compound, a similar strategy could involve coupling a 3-aminopyrrolidine intermediate with 2-ethoxyphenyl bromide or iodide under these catalytic conditions.

Reduction of Pyrrolidine-2,3-diones to Pyrrolidin-3-amines

Another synthetic route involves the preparation of pyrrolidine-2,3-diones, which are then selectively reduced to yield pyrrolidin-3-ol or pyrrolidin-3-amine derivatives.

Reduction using borane-dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF) at 0 °C to room temperature over extended periods (up to 24 hours) efficiently converts 2,3-diones to the corresponding 3-hydroxy or 3-amino pyrrolidines.

Subsequent amination steps can introduce the amine group at the 3-position, completing the synthesis of this compound.

Representative Synthetic Procedure (Hypothetical Adaptation)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | 2-Ethoxybenzaldehyde + pyrrolidin-3-one derivative, TosOH, MeOH, 70 °C, 12 h | Condensation and cyclization to form substituted pyrrolidine intermediate | Formation of 4-(2-ethoxyphenyl)pyrrolidine scaffold |

| 2 | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), 2-ethoxyphenyl bromide, toluene, 110 °C, 12 h | Palladium-catalyzed arylation at 4-position | Introduction of 2-ethoxyphenyl substituent |

| 3 | BH3·Me2S, THF, 0 °C to RT, 18 h | Reduction of keto group to amine | Conversion to pyrrolidin-3-amine |

Data Table Summarizing Key Preparation Methods

Research Findings and Notes

The synthetic routes emphasize the use of commercially available starting materials such as substituted pyridines and aryl aldehydes, which can be functionalized to introduce the ethoxyphenyl group.

Purification is typically achieved by silica gel chromatography or preparative HPLC, ensuring high purity of the final compound.

Reaction times vary from a few hours to overnight (12-24 h), with temperature control critical for selectivity and yield.

Catalysts such as Pd2(dba)3 and ligands like XantPhos significantly influence the efficiency of cross-coupling steps.

Reduction steps using borane reagents are mild and provide good selectivity for amine formation at the 3-position of the pyrrolidine ring.

The synthetic flexibility allows for late-stage modifications, enabling the introduction of various substituents on the phenyl ring or pyrrolidine core.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups present.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amines or alkanes

Substitution: N-substituted pyrrolidines

Scientific Research Applications

4-(2-Ethoxyphenyl)pyrrolidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with 4-(2-Ethoxyphenyl)pyrrolidin-3-amine, enabling comparative analysis:

Table 1: Key Compounds for Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | References |

|---|---|---|---|---|---|

| This compound | Pyrrolidine | 2-Ethoxyphenyl (position 4), amine (position 3) | C12H18N2O | 206.28 | - |

| 6-{[(3R,4R)-4-(2-{[2-(3-Fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine | Pyrrolidine | Fluorophenyl-ethylaminoethoxy (position 4), pyridin-2-amine (position 6) | C20H27FN4O | 358.46 | |

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Pyrimidine | 3-Pyridinyl (position 4), aminomethylphenyl (position 2) | C16H14N6 | 290.32 | |

| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | Propylamine | 2,4-Difluorophenyl, pyridin-3-yl | C15H16F2N2 | 262.30 | |

| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | Benzylamine | 4-Fluoro-3-methoxyphenyl, pyridin-4-ylmethyl | C14H15FN2O | 246.28 |

Key Comparison Points

Core Heterocycle and Flexibility

- Pyrrolidine vs. Pyrimidine/Propylamine :

- The pyrrolidine core (5-membered ring) in this compound and ’s compound offers greater conformational flexibility compared to pyrimidine (6-membered aromatic ring) or propylamine (linear chain) cores. This flexibility may enhance binding to curved binding pockets in biological targets, such as serotonin or dopamine receptors .

- Pyrimidine-based compounds (e.g., ) exhibit planar rigidity, favoring π-π stacking interactions with aromatic residues in enzymes like kinases .

Substituent Effects

- Ethoxyphenyl vs. Fluorine substituents (e.g., in and ) enhance electronegativity and metabolic stability but may reduce solubility .

Stereochemical Considerations

- The (3R,4R) configuration in ’s compound highlights the importance of stereochemistry in biological activity. In contrast, this compound’s activity may vary depending on its stereoisomeric form, though data are lacking .

Biological Activity

4-(2-Ethoxyphenyl)pyrrolidin-3-amine is a compound of interest due to its unique structural features and potential biological activities. The presence of the ethoxy group enhances its lipophilicity, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring substituted with an ethoxyphenyl group. This configuration is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. The ethoxyphenyl group may enhance binding affinity to hydrophobic pockets in proteins, while the pyrrolidine ring can interact with polar or charged residues. Such interactions can modulate protein activity, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Properties : A study evaluating pyrrolidine derivatives reported that certain structural modifications enhanced antibacterial activity, suggesting that this compound could have similar effects .

- Case Study on Kinase Inhibition : Research focused on related pyrrolo[2,3-d]pyrimidine compounds identified them as effective LRRK2 kinase inhibitors, indicating that modifications in the pyrrolidine structure could lead to significant therapeutic applications in conditions like Parkinson's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| 4-(2-Methoxyphenyl)pyrrolidin-3-amine | Methoxy group instead of ethoxy | Moderate antimicrobial activity |

| 4-(2-Propoxyphenyl)pyrrolidin-3-amine | Propoxy group | Limited data on bioactivity |

| 4-(2-Butoxyphenyl)pyrrolidin-3-amine | Butoxy group | Similar pharmacokinetic profiles |

The ethoxy group in this compound provides a balance between hydrophobicity and steric hindrance compared to its methoxy and propoxy counterparts, potentially leading to distinct pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Ethoxyphenyl)pyrrolidin-3-amine, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution to introduce the ethoxyphenyl group.

- Reductive amination or cyclization to form the pyrrolidine ring.

- Critical parameters:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvents : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres to prevent oxidation .

- Temperature : Controlled heating (60–120°C) to optimize reaction kinetics without degrading intermediates .

- Data Table :

| Step | Reaction Type | Catalysts | Solvents | Temperature Range | Yield (%) |

|---|---|---|---|---|---|

| 1 | Substitution | Pd(OAc)₂ | Toluene | 80°C | 45–60 |

| 2 | Cyclization | CuI | DMF | 120°C | 50–70 |

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyrrolidine and ethoxyphenyl groups) .

- Mass spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) and fragmentation patterns .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Use fluorogenic substrates to measure IC₅₀ values (e.g., kinase or protease targets) .

- Cell viability : MTT assays on cancer cell lines (e.g., IC₅₀ of 10–50 µM reported for analogs) .

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (KD values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with variations in:

- Ethoxy group : Replace with methoxy, fluoro, or bulkier substituents to assess steric/electronic effects .

- Pyrrolidine ring : Introduce methyl groups or heteroatoms (e.g., oxygen) to modulate rigidity .

- Data Table :

| Analog | Structural Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-(2-Methoxyphenyl) analog | Methoxy substitution | 25 µM (Kinase X) | |

| 4-(3-Fluorophenyl) analog | Fluorine addition | 12 µM (Protease Y) |

Q. What methodologies are recommended for resolving contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Control experiments : Validate assay conditions (e.g., ATP concentrations in kinase assays) .

- Compound purity : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Orthogonal assays : Confirm activity via SPR and cellular thermal shift assays (CETSA) .

Q. What strategies are effective in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps .

- Enzymatic methods : Lipase-mediated kinetic resolution of intermediates .

Q. How can computational methods be integrated with experimental data to predict binding modes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.